molecular formula C12H14O5 B11716529 (2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one

(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one

Cat. No.: B11716529
M. Wt: 238.24 g/mol
InChI Key: RMDHRYWEFJLSJF-DPYOFBQHSA-N
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Description

(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a pyran ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one typically involves multi-step organic synthesis. The process often starts with the preparation of the pyran ring system, followed by the introduction of hydroxyl groups and the prop-1-en-1-yl side chain. Common reagents used in these reactions include various alcohols, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyran ring system play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3S,4S)-3-[(1S)-1,2-dihydroxyethyl]-4-(1,3-dioxolan-2-ylmethyl)-2-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-3,4-dihydro-2H-pyran-5-carboxylate
  • 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3-{[(2S,3S,4S,5S,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl]oxy}-7-{[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}-4H-chromen-4-one

Uniqueness

The uniqueness of (2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one lies in its specific structural features, such as the combination of hydroxyl groups and the pyran ring system, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(E)-prop-1-enyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one

InChI

InChI=1S/C12H14O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10-11,13-14H,1-2H3/b4-3+/t6-,10+,11-/m0/s1

InChI Key

RMDHRYWEFJLSJF-DPYOFBQHSA-N

Isomeric SMILES

C/C=C/C1=CC2=C([C@@H]([C@@H]([C@@H](O2)C)O)O)C(=O)O1

Canonical SMILES

CC=CC1=CC2=C(C(C(C(O2)C)O)O)C(=O)O1

Origin of Product

United States

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